molecular formula C50H77NO13 B1679988 16-O-Demethylsirolimus CAS No. 151519-50-5

16-O-Demethylsirolimus

Cat. No. B1679988
CAS RN: 151519-50-5
M. Wt: 900.1 g/mol
InChI Key: ZHYGVVKSAGDVDY-HSIQEBKDSA-N
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Description

Novolimus is a macrocyclic lactone with immunosuppressive and antiproliferative properties. It is a metabolite of sirolimus, which has been extensively used to prevent organ transplant rejection. Novolimus has been developed for use in drug-eluting stents to prevent restenosis, a condition where blood vessels narrow again after being treated with angioplasty.

Scientific Research Applications

Novolimus has a wide range of scientific research applications:

Mechanism of Action

Novolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition suppresses cytokine-driven cell proliferation, preventing the progression from the G1 phase to the S phase of the cell cycle. The molecular targets of Novolimus include mTOR and other regulatory kinases involved in cell growth and proliferation .

Future Directions

The future directions of 16-O-Demethylsirolimus research could involve further exploration of its synthesis, chemical reactions, and potential applications. As with all chemical compounds, ongoing research is crucial to fully understand its properties and potential uses .

Biochemical Analysis

Biochemical Properties

16-O-Demethylsirolimus interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 3A (CYP3A) subfamily mediated metabolism . The metabolic ratios of this compound were found to be significantly correlated with sirolimus clearance .

Cellular Effects

It is known that sirolimus, the parent compound of this compound, has significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation .

Temporal Effects in Laboratory Settings

It is known that the metabolic ratios of this compound and its metabolites change over time, suggesting that the compound’s effects may vary over time .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Studies on sirolimus, the parent compound, have shown that its effects can vary with dosage .

Metabolic Pathways

This compound is a metabolite of sirolimus, produced through the action of the CYP3A enzyme subfamily

Transport and Distribution

It is known that sirolimus, the parent compound, is widely distributed in the body and can cross the blood-brain barrier .

Subcellular Localization

It is known that sirolimus, the parent compound, can be found in various subcellular compartments due to its lipophilic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Novolimus is synthesized through the removal of a methyl group from carbon C16 of the macrocyclic lactone ring of sirolimus . This modification enhances its antiproliferative properties while maintaining its immunosuppressive effects.

Industrial Production Methods

In industrial settings, Novolimus is produced using a combination of chemical synthesis and biotechnological processes. The production involves the fermentation of Streptomyces hygroscopicus to produce sirolimus, followed by chemical modification to obtain Novolimus .

Chemical Reactions Analysis

Types of Reactions

Novolimus undergoes various chemical reactions, including:

    Oxidation: Novolimus can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions can occur at various positions on the macrocyclic lactone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Novolimus, each with distinct biological activities .

Comparison with Similar Compounds

Novolimus belongs to the family of macrocyclic lactones, which includes compounds like sirolimus, everolimus, and zotarolimus. Compared to these compounds, Novolimus requires a lower concentration of both drug and polymer to achieve effective inhibition of neointimal hyperplasia . This makes it a potentially safer alternative with similar efficacy .

Similar Compounds

Novolimus stands out due to its lower required dosage and reduced polymer content, which may lead to improved safety profiles in clinical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 16-O-Demethylsirolimus can be achieved by modifying the synthesis pathway of sirolimus. The key step involves the demethylation of the C-16 position of sirolimus to form the desired compound. This can be accomplished by using a suitable demethylating agent such as boron tribromide or boron trichloride. The reaction can be carried out under mild conditions to minimize side reactions and to obtain a high yield of the product.", "Starting Materials": [ "Sirolimus", "Boron tribromide", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Sirolimus is dissolved in chloroform and boron tribromide is added slowly with stirring at room temperature.", "The reaction mixture is then heated under reflux for several hours.", "After completion of the reaction, the mixture is cooled and poured into a mixture of ice and water.", "The resulting mixture is extracted with diethyl ether and the organic layer is washed with water and dried over sodium bicarbonate.", "The solvent is then removed under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography to obtain the pure 16-O-Demethylsirolimus." ] }

CAS RN

151519-50-5

Molecular Formula

C50H77NO13

Molecular Weight

900.1 g/mol

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1

InChI Key

ZHYGVVKSAGDVDY-HSIQEBKDSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O

Appearance

Solid powder

Purity

~80% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Novolimus;  CJ-12263;  CJ 12263;  CJ12263;  7-O-Demethyl Cypher;  7-O-Demethyl Rapammune;  7-O-Demethyl Sirolimus;  7-O-Demethyl Rapamycin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-O-Demethylsirolimus
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16-O-Demethylsirolimus
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16-O-Demethylsirolimus
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16-O-Demethylsirolimus
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16-O-Demethylsirolimus
Reactant of Route 6
16-O-Demethylsirolimus

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